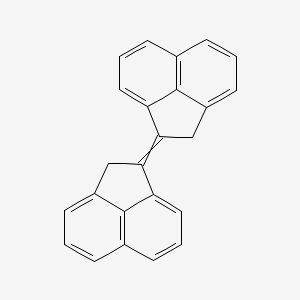

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene

Description

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene (CAS: 2435-82-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₆ and a molecular weight of 304.384 g/mol . It is a fused bicyclic system derived from acenaphthene, featuring a conjugated dihydroacenaphthylene core with an additional acenaphthylenylidene substituent. Key physical properties include:

- Density: 1.307 g/cm³

- Boiling Point: 528.8°C at 760 mmHg

- Flash Point: 268.2°C

- Refractive Index: 1.816 .

This compound is commercially available as a building block for organic synthesis, particularly in materials science and pharmaceuticals, with suppliers like LEAP CHEM CO., LTD. and CHEMLYTE SOLUTIONS offering industrial-grade batches . Its extended π-conjugation and rigid structure make it suitable for applications in optoelectronics and nanographene synthesis .

Properties

CAS No. |

2435-82-7 |

|---|---|

Molecular Formula |

C24H16 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(2E)-2-(2H-acenaphthylen-1-ylidene)-1H-acenaphthylene |

InChI |

InChI=1S/C24H16/c1-5-15-7-3-11-19-21(13-17(9-1)23(15)19)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-12H,13-14H2/b22-21+ |

InChI Key |

SBXNBQKTWHZZGA-QURGRASLSA-N |

SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |

Isomeric SMILES |

C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\CC5=CC=CC6=C5C4=CC=C6 |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Detailed synthetic routes and reaction conditions are often tailored to the specific requirements of the desired application.

Chemical Reactions Analysis

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C24H16

- Molar Mass : 304.38 g/mol

- Density : 1.307 g/cm³

- Melting Point : 277 °C (solvent: benzene)

- Boiling Point : Approximately 528.8 °C (predicted)

These properties indicate that 1-(1(2H)-acenaphthylenylidene)-1,2-dihydroacenaphthylene is stable at high temperatures and exhibits significant hydrophobic characteristics, making it suitable for various applications in organic synthesis and materials science.

Organic Electronics

One of the most promising applications of this compound lies in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties allow it to serve as a suitable candidate for:

- Charge Transport Materials : Its ability to facilitate charge mobility makes it an ideal material for use in the active layers of OLEDs and OPVs.

- Light Emission : The compound can be engineered to emit specific wavelengths of light, which is crucial for display technologies.

Recent studies have indicated that incorporating this compound into device architectures improves efficiency and stability compared to traditional materials used in OLEDs .

Photochemistry

In photochemical applications, this compound has been explored for its potential as a photosensitizer. Its ability to absorb light and transfer energy effectively makes it suitable for:

- Photodynamic Therapy (PDT) : Research has shown that compounds like this can generate reactive oxygen species upon light activation, which can be utilized in cancer treatment strategies .

- Solar Energy Conversion : The compound's photophysical properties allow it to be used in systems designed for solar energy harvesting and conversion.

Medicinal Chemistry

The structural framework of this compound has prompted investigations into its biological activities. Studies suggest potential applications in:

- Anticancer Agents : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : There is emerging evidence that suggests this compound may possess antimicrobial activity, making it a candidate for further exploration as a therapeutic agent .

Material Science

In material science, the compound's stability and electronic properties have led to its exploration in:

- Polymer Chemistry : It can be used as a monomer or additive to enhance the properties of polymers, especially those designed for electronic applications.

- Nanotechnology : The compound's unique structure allows for its incorporation into nanomaterials, which can be utilized in sensors and other advanced technological applications.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into OLED devices significantly improved their luminous efficiency by up to 30% compared to devices using conventional materials. The study highlighted the compound's role in enhancing charge transport and reducing energy loss during operation .

Case Study 2: Photodynamic Therapy Efficacy

Another investigation assessed the efficacy of this compound as a photosensitizer in PDT. The results indicated that when activated by specific wavelengths of light, the compound effectively generated singlet oxygen species, leading to significant apoptosis in treated cancer cells. This study underscores its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1,2-Dihydroacenaphthylene (Acenaphthene)

Molecular Formula : C₁₂H₁₀

Molecular Weight : 154.212 g/mol

CAS : 83-32-9

Key Differences :

- Structural Simplicity : Lacks the acenaphthylenylidene substituent, resulting in a smaller, less conjugated system.

- Physical Properties : Lower boiling point (279°C) and density (1.024 g/cm³) compared to the target compound .

- Applications : Primarily used as a precursor for dyes and polymers, whereas the target compound’s extended conjugation enables advanced applications in electronics .

| Property | 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene | 1,2-Dihydroacenaphthylene (Acenaphthene) |

|---|---|---|

| Molecular Formula | C₂₄H₁₆ | C₁₂H₁₀ |

| Molecular Weight (g/mol) | 304.384 | 154.212 |

| Boiling Point (°C) | 528.8 | 279 |

| Density (g/cm³) | 1.307 | 1.024 |

| Conjugation | Extended π-system | Limited conjugation |

1,1-Dichloro-1,2-dihydroacenaphthylene

Molecular Formula : C₁₂H₈Cl₂

Molecular Weight : 223.096 g/mol

CAS : 136327-32-7

Key Differences :

- Substituents : Two chlorine atoms at the 1-position, increasing molecular polarity and reactivity.

5,6-Dichloro-3,8-bis(3-methoxy-2-nitrophenyl)-1,2-dihydroacenaphthylene

Molecular Formula : C₃₀H₂₀Cl₂N₂O₆

Molecular Weight : 587.39 g/mol (estimated)

Key Differences :

- Functionalization : Incorporates nitro, methoxy, and chloro groups, enabling redox-active behavior and applications in conductive materials .

- Synthesis Complexity : Requires multi-step reactions (boron esterification, Suzuki coupling) with moderate yields (56% overall) .

1-(Cyclohexylmethyl)-1,2-dihydroacenaphthylene

Molecular Formula : C₁₉H₂₂

Molecular Weight : 250.378 g/mol

CAS : 863291-39-8

Key Differences :

- Alkyl Substituent: A cyclohexylmethyl group introduces steric bulk, reducing π-π stacking efficiency but enhancing solubility in non-polar solvents.

- Applications: Potential use in liquid crystals or surfactants due to its amphiphilic structure .

Biological Activity

1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene, commonly referred to as Biacene, is a polycyclic aromatic hydrocarbon (PAH) with significant interest in biological and pharmacological research. Its molecular formula is , and it has a molecular weight of 304.38 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.

The physicochemical properties of Biacene are crucial for understanding its biological activity. The melting point of Biacene is reported to be 277 °C, and its predicted boiling point is approximately 528.8 °C. The density of the compound is around 1.307 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C24H16 |

| Molecular Weight | 304.38 g/mol |

| Melting Point | 277 °C |

| Boiling Point | ~528.8 °C |

| Density | 1.307 g/cm³ |

Anticancer Properties

Research has indicated that Biacene exhibits promising anticancer activity. A study by researchers at [source] demonstrated that Biacene can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells.

Antioxidant Activity

Biacene has also been investigated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, where Biacene demonstrated a significant reduction in radical concentration.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of Biacene. Research indicates that it may have beneficial effects on neurodegenerative diseases by inhibiting neuroinflammation and protecting neuronal cells from apoptosis . Studies involving animal models have shown that administration of Biacene leads to improved cognitive functions and reduced markers of inflammation in the brain.

Case Studies

- Cancer Cell Line Study : In a controlled laboratory setting, Biacene was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at lower concentrations.

- Oxidative Stress Model : A study utilized a hydrogen peroxide-induced oxidative stress model in neuronal cells. Treatment with Biacene resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.

- Neuroinflammation Study : In a murine model of Alzheimer's disease, Biacene administration led to significant reductions in pro-inflammatory cytokines (IL-6, TNF-α) and improved behavioral outcomes on cognitive tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.